molecular formula C18H32INO3 B2878203 4-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide CAS No. 1313527-16-0

4-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide

Cat. No. B2878203
CAS RN: 1313527-16-0
M. Wt: 437.362
InChI Key: OXIWUQUQNRUITF-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Some related compounds have had their structures determined .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the ether, alcohol, and quaternary ammonium functional groups. It might undergo reactions typical for these classes of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Some related compounds have their properties listed in databases .

Scientific Research Applications

Structural Stability and Reactivity

Adamantane derivatives exhibit unique structural stability and reactivity due to their compact, cage-like framework. Research by Takeuchi et al. (2001) demonstrated the increased stability of 1-adamantyl cations with alkyl substitutions, highlighting the influence of such modifications on the compound's solvolytic reactivity in various solvents. This study provides insights into the potential chemical behavior of 4-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide in different chemical environments, suggesting applications in synthesis and catalysis where stability and reactivity are paramount (Takeuchi et al., 2001).

Biological Activity

The adamantane scaffold is renowned for its biological activity, serving as a core structure in the development of therapeutics. Al-Wahaibi et al. (2019) explored the structural analysis of adamantane-1-yl-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, identifying it as a potential inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This underscores the potential of adamantane derivatives, including 4-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, in medicinal chemistry for drug design and therapeutic applications (Al-Wahaibi et al., 2019).

Environmental Applications

The environmental adaptability and utility of adamantane derivatives are evidenced through the synthesis of novel hypervalent iodine (III) reagents for environmentally benign oxidations, as reported by Dohi et al. (2006, 2007). These findings suggest the potential of adamantane-based compounds in environmental chemistry, particularly in oxidation reactions that require stable and recyclable catalysts (Dohi, 2006).

Material Science and Nanotechnology

In material science, the structural properties of adamantane derivatives lend themselves to applications in the development of advanced materials. Stoumpos et al. (2013) investigated semiconducting tin and lead iodide perovskites with organic cations, revealing the critical role of structural design in determining the materials' optical and electronic properties. This highlights the potential of adamantane derivatives in creating novel materials with specific electronic and photoluminescent properties for use in electronics and photonics (Stoumpos et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some adamantine derivatives have antiviral properties, while morpholine derivatives are often used in organic synthesis and as corrosion inhibitors .

properties

IUPAC Name

1-(1-adamantyloxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32NO3.HI/c1-19(2-4-21-5-3-19)12-17(20)13-22-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,2-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIWUQUQNRUITF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CC(COC23CC4CC(C2)CC(C4)C3)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide

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